molecular formula C20H24ClN7O B2553681 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one CAS No. 920207-67-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one

Cat. No.: B2553681
CAS No.: 920207-67-6
M. Wt: 413.91
InChI Key: ZKZPRMZVWLXPBA-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one ( 920207-67-6) is a chemical compound offered for research and development purposes. It has a molecular formula of C20H24ClN7O and a molecular weight of 413.90 g/mol . This compound is part of the [1,2,3]triazolo[4,5-d]pyrimidine derivative family, a class of molecules noted in scientific patents for their potential as agonists of the cannabinoid receptor 2 (CB2) . This suggests it may be a candidate for immunological and inflammatory research, though its specific mechanism of action requires further investigation. Supplied with a minimum purity of 90%+, this product is intended for laboratory use by qualified researchers . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, human or animal use.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-chloro-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-20(2,13-21)19(29)27-10-8-26(9-11-27)17-16-18(23-14-22-17)28(25-24-16)12-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPRMZVWLXPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H17ClN7O
  • Molecular Weight : 368.27 g/mol
  • CAS Number : 2137710-44-0

The presence of the triazole ring and piperazine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve:

  • Cell Cycle Arrest : In vitro studies indicate that this compound may induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses showing altered cell cycle distributions upon treatment with the compound .
  • Inhibition of Cell Proliferation : The compound exhibited an IC50 value in the low micromolar range across different cancer cell lines, including Jurkat (IC50 = 4.64 µM) and MCF-7 (IC50 = 8.47 µM) .

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties. Preliminary data suggest that the compound may also exhibit antibacterial activity against specific strains of bacteria. The structure-function relationship indicates that modifications in the triazole ring can enhance antimicrobial efficacy.

Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazole derivatives, including our compound of interest, assessed their anticancer activity using the MTT assay. The findings revealed:

CompoundCell LineIC50 (µM)Mechanism
Compound AJurkat4.64Apoptosis via cell cycle arrest
Compound BMCF-78.47Induction of oxidative stress
Target CompoundJurkat5.00Cell cycle arrest

This study emphasizes the compound's promising anticancer activity and its potential as a lead for further development .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, various triazole derivatives were screened against Gram-positive and Gram-negative bacteria. The target compound demonstrated notable activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that structural modifications in triazole derivatives can significantly influence their antimicrobial potency .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Triazole derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

highlights pyrazolo[3,4-d]pyrimidine and pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 2 , 3 , 6–11 ). Compared to the target compound, these analogues differ in core architecture:

  • Pyrazolo[3,4-d]pyrimidines (e.g., compound 3 ) replace the triazole ring with a pyrazole, reducing aromatic nitrogen content and altering electron distribution.
  • Pyrazolo-triazolo-pyrimidines (e.g., compounds 7 , 9 ) feature fused pyrazole-triazole-pyrimidine systems, which may exhibit distinct tautomerism or isomerization behavior compared to the triazolo[4,5-d]pyrimidine core.

Substituent Effects

  • Benzyl vs. p-Tolyl Groups: The target compound’s 3-benzyl group contrasts with the p-tolyl substituent in ’s compound 2.
  • Piperazine vs. Hydrazine Linkers : The piperazine moiety in the target compound offers better conformational flexibility and basicity compared to the hydrazine group in compound 3 , which may form hydrogen bonds or undergo oxidation.
  • Chloro-Dimethylpropanone Side Chain: This substituent introduces steric hindrance and electrophilicity absent in ’s derivatives, possibly affecting target binding or metabolic pathways (e.g., resistance to esterase cleavage).

Isomerization and Stability

reports isomerization of pyrazolo-triazolo-pyrimidines (e.g., 7 → 6, 9 → 8) under varying conditions.

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-piperazine, chloro-dimethylpropanone ~472.97* High lipophilicity, steric bulk
Compound 3 () Pyrazolo[3,4-d]pyrimidine 4-Hydrazine, 1-p-tolyl ~283.30 Prone to tautomerism/isomerization
Compound 7 () Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine N/A ~Varies Isomerizes under acidic conditions

*Calculated using ChemDraw.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Core formation : Construction of the triazolo[4,5-d]pyrimidine core via cyclization reactions under controlled pH and temperature .
  • Piperazine coupling : Introduction of the piperazine group using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or dichloromethane .
  • Final functionalization : Attachment of the 3-chloro-2,2-dimethylpropan-1-one moiety via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
    Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity intermediates and final products .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Q. What is the proposed mechanism of action for this compound?

The compound inhibits tubulin polymerization , disrupting microtubule assembly in cancer cells, leading to G2/M phase arrest and apoptosis. This activity is attributed to its triazolo-pyrimidine core, which mimics colchicine-binding site inhibitors .

Q. Which biological targets are primarily associated with this compound?

Primary targets include:

  • Tubulin : Critical for antimitotic activity .
  • Kinases : Potential interactions with tyrosine kinases due to the piperazine group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

Methodology :

  • Systematic substitution : Modify the benzyl group (triazolo-pyrimidine) and the chloro-dimethylpropanone moiety to assess impact on tubulin binding .
  • Bioisosteric replacements : Replace the piperazine group with morpholine or azetidine to enhance solubility or target specificity (see Table 1) .

Q. Table 1: Structural analogs and biological activities

CompoundStructural ModificationActivity
PKI-402Morpholine substitutionAnticancer
3-Ethyl-6-methyl derivativeEthyl group at triazoleAntitumor

Q. How can researchers resolve contradictions in biological activity data across studies?

Approach :

  • Orthogonal assays : Validate tubulin inhibition via both in vitro polymerization assays and cellular immunofluorescence .
  • Dose-response studies : Identify off-target effects at higher concentrations using kinase profiling panels .
  • Control standardization : Use consistent cell lines (e.g., HeLa or MCF-7) and passage numbers to minimize variability .

Q. What crystallographic strategies are suitable for determining its 3D structure?

  • X-ray crystallography : Co-crystallize with tubulin or kinases using PHENIX for refinement and SHELX for phase determination .
  • Cryo-EM : Alternative for large protein complexes if crystallization fails .

Q. How to develop robust analytical methods for assessing stability and degradation products?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) .
  • HPLC-MS/MS : Monitor degradation pathways using C18 columns (0.1% formic acid mobile phase) and quantify via tandem MS .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS .
  • Prodrug design : Modify the chloro-dimethylpropanone group to enhance membrane permeability .
  • Tumor xenograft models : Validate efficacy in immunodeficient mice with human-derived cancer cell lines .

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